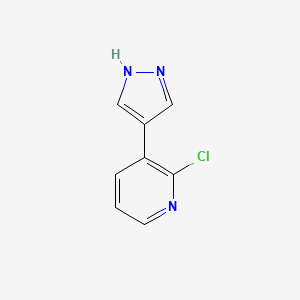![molecular formula C12H17N3OS B2567297 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide CAS No. 2034322-96-6](/img/structure/B2567297.png)
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pent-4-enamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide primarily targets PI3Kα and HDAC6 . These are considered promising targets for cancer therapy .
Mode of Action
This compound interacts with its targets, PI3Kα and HDAC6, by inhibiting their activities . This compound has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .
Biochemical Pathways
The compound’s interaction with PI3Kα and HDAC6 affects multiple biochemical pathways. It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin . It has a negligible effect on the levels of acetylated Histone H3 and H4 at the nanomolar level .
Pharmacokinetics
The compound has shown favorable in vitro performance , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pAkt (Ser473) phosphorylation and the induction of acetylated α-tubulin accumulation . These effects can potentially alleviate the adverse effects resulted from pan-PI3K inhibition and pan-HDAC inhibition .
Action Environment
The compound’s favorable in vitro performance suggests that it may be stable under standard laboratory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling with a pent-4-enamide group. One common method involves the cyclization of appropriate precursors to form the thiazole and pyrrolidine rings, which are then linked through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesizers and stringent reaction conditions to control the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The thiazole and pyrrolidine rings can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Thiazole derivatives: Compounds such as thiazole-2-carboxamide and thiazole-4-carboxamide exhibit similar chemical properties and reactivity
Uniqueness
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both thiazole and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-4-11(16)14-10-5-7-15(9-10)12-13-6-8-17-12/h2,6,8,10H,1,3-5,7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFHCQHZRZXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2567216.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)


![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)



